5-(3-BROMOPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
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Overview
Description
The compound “5-(3-BROMOPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE” is a complex organic molecule that features multiple aromatic rings, halogen substituents, and heterocyclic structures. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-bromophenyl group: This step might involve a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable halide.
Attachment of the indazole moiety: This could be done through a condensation reaction with a hydrazine derivative.
Final assembly:
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrrolo[3,4-d][1,2,3]triazole moieties.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the benzylidene moiety.
Substitution: Halogen substituents like bromine and fluorine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science:
Biology
Drug Discovery: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The presence of multiple aromatic rings and heterocycles suggests potential interactions with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
- **5-(3-bromophenyl)-1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- **5-(3-bromophenyl)-1-{2-[(7E)-7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Uniqueness
The unique combination of bromine and fluorine substituents, along with the specific arrangement of aromatic and heterocyclic rings, distinguishes this compound from its analogs. These structural features could result in unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C32H25BrF2N6O3 |
---|---|
Molecular Weight |
659.5g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-[2-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C32H25BrF2N6O3/c33-21-4-2-5-24(16-21)40-31(43)28-30(32(40)44)39(38-36-28)17-26(42)41-29(19-9-13-23(35)14-10-19)25-6-1-3-20(27(25)37-41)15-18-7-11-22(34)12-8-18/h2,4-5,7-16,25,28-30H,1,3,6,17H2/b20-15+ |
InChI Key |
LTCCWSZEBIYKPJ-HMMYKYKNSA-N |
SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=CC=C(C=C7)F |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)F)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=CC=C(C=C7)F |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=CC=C(C=C7)F |
Origin of Product |
United States |
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